molecular formula C7H10O3 B12995464 4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid

4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B12995464
M. Wt: 142.15 g/mol
InChI Key: VYSUZKDZELTQBI-UHFFFAOYSA-N
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Description

4-Hydroxybicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of specific wavelengths of light and suitable catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but the principles of photochemical synthesis can be scaled up for larger production. The use of continuous flow photochemistry is one potential method for industrial-scale synthesis, allowing for the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its hydroxyl and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s bicyclic structure also provides conformational rigidity, which can enhance its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and the bicyclic structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-hydroxybicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-5(9)6-1-2-7(10,3-6)4-6/h10H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSUZKDZELTQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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